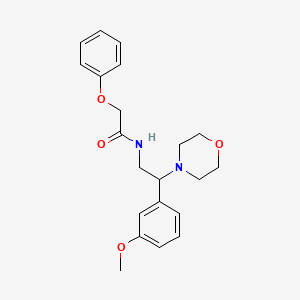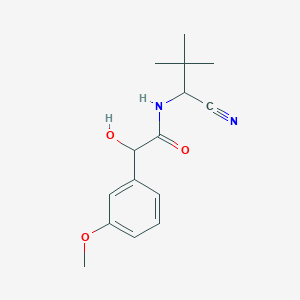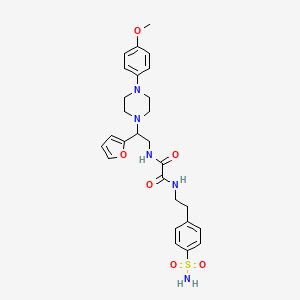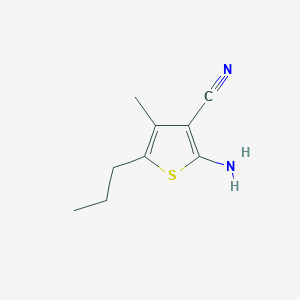
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide” is a complex organic compound. It contains a methoxyphenyl group, a morpholinoethyl group, and a phenoxyacetamide group . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent. The morpholinoethyl group contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom. The phenoxyacetamide group consists of a phenyl ring attached to an acetamide group through an oxygen atom .
Molecular Structure Analysis
The molecular structure analysis would involve determining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used for this purpose .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .
科学的研究の応用
Pharmacological and Chemical Synthesis Applications
Cytotoxic and Anti-inflammatory Properties : Studies have synthesized derivatives of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, characterized by their structural features such as the presence of bromo, tert-butyl, and nitro groups, showed promising activities comparable with standard drugs in pharmacological assessments (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial and Antifungal Activity : Another domain of research focuses on the antimicrobial and antifungal activities of these compounds. Specific acetamide derivatives have been synthesized and tested for their effectiveness against a variety of bacterial and fungal strains, showing potential as bioactive compounds in the fight against microbial and fungal infections (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Synthesis and Optimization for Therapeutic Applications : The chemical synthesis of these derivatives, including optimization processes for enhancing their pharmacological profiles, is a critical area of research. Through various synthetic pathways, researchers aim to improve the therapeutic efficacy and safety profiles of these compounds, making them more suitable for medical applications. This includes exploring different acyl donors and optimizing reaction conditions for achieving desired pharmacological activities (Magadum & Yadav, 2018).
Herbicidal and Pesticidal Activities : Beyond pharmacological applications, some derivatives are being explored for their potential as herbicides and pesticides. The introduction of specific pharmacophores into the chemical structure has led to compounds with significant activities against agricultural pests and weeds, highlighting the versatility of these chemical frameworks in various applications (Luo, Jiang, Wang, Chen, & Yang, 2008).
作用機序
Safety and Hazards
将来の方向性
Future research could involve further studying this compound’s properties, optimizing its synthesis, and exploring its potential applications. This could include testing its biological activity, investigating its mechanism of action, and assessing its safety and efficacy if it’s intended to be a drug .
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-9-5-6-17(14-19)20(23-10-12-26-13-11-23)15-22-21(24)16-27-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWAIOSQZPOVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)


![5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B2706516.png)
![3-Chloroisothiazolo[5,4-b]pyridine](/img/structure/B2706518.png)




![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
